8-Methoxy-4-Chromanone chemical properties and structure
8-Methoxy-4-Chromanone chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and known biological activities of 8-Methoxy-4-Chromanone. The information is curated for professionals in research and drug development, with a focus on delivering precise data and actionable experimental insights.
Chemical Properties and Structure
8-Methoxy-4-Chromanone, with the IUPAC name 8-methoxy-2,3-dihydrochromen-4-one, is a heterocyclic compound featuring a chromanone core. This structure consists of a benzene ring fused to a dihydropyranone ring, with a methoxy group substitution at the C-8 position. The absence of a C2-C3 double bond distinguishes it from the related chromones.
The presence of the methoxy group and the carbonyl function on the chromanone scaffold makes it a versatile intermediate in organic synthesis, particularly in the development of novel bioactive molecules.[1] Chromanone derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1]
Physicochemical Data
The key physicochemical properties of 8-Methoxy-4-Chromanone are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.18 g/mol | [2] |
| CAS Number | 20351-79-5 | |
| Melting Point | 89 °C | [2] |
| Boiling Point | 319.9 °C at 760 mmHg | |
| Density | 1.205 g/cm³ | |
| XLogP3 | 1.3 | [2] |
| Topological Polar Surface Area | 35.5 Ų | [2] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of chromanone derivatives are crucial for researchers. The following sections provide cited experimental protocols.
Synthesis of Chroman-4-ones (General Procedure)
This protocol describes a general method for the synthesis of chroman-4-one derivatives via a base-mediated aldol condensation using microwave irradiation, which can be adapted for 8-Methoxy-4-Chromanone.
Materials:
-
Appropriate 2'-hydroxyacetophenone (e.g., 2'-hydroxy-3'-methoxyacetophenone for 8-Methoxy-4-Chromanone synthesis)
-
Appropriate aldehyde (1.1 equiv)
-
Diisopropylamine (DIPA) (1.1 equiv)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a 0.4 M solution of the appropriate 2′-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).
-
Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired chroman-4-one.[3][4]
Purification by Column Chromatography
Column chromatography is a standard and effective method for the purification of chromanone derivatives.
Materials:
-
Crude 8-Methoxy-4-Chromanone
-
Silica gel (60-120 or 230-400 mesh)
-
Eluent system (e.g., Ethyl acetate/Hexanes or Petroleum ether/Ethyl acetate)
-
Glass chromatography column
-
Sand (acid-washed)
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Column Packing (Wet Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Secure the column vertically and add a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column, continuously tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed. Add a protective layer of sand on top.[5][6]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.[6]
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system, starting with a low polarity (e.g., 10% Ethyl acetate in Hexanes) and gradually increasing the polarity if necessary.
-
Collect fractions in separate test tubes.[5]
-
-
Monitoring and Product Isolation:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 8-Methoxy-4-Chromanone.[6]
-
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for the structural elucidation of 8-Methoxy-4-Chromanone.
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire the ¹H NMR spectrum. The expected signals for 8-Methoxy-4-Chromanone are: δ 6.92 (d, J=5.8 Hz, 2H), 6.88-6.80 (m, 1H), 4.43 (ddd, J=11.2, 6.6, 4.4 Hz, 1H), 4.38-4.31 (m, 1H), 4.05 (t, J=6.0 Hz, 1H), 3.89 (s, 3H), 2.36 (tdd, J=5.8, 4.1, 1.6 Hz, 2H).[2]
High-Performance Liquid Chromatography (HPLC): While a specific protocol for 8-Methoxy-4-Chromanone is not detailed in the searched literature, a general reverse-phase HPLC method for related phenolic compounds can be adapted.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water, with a small amount of acidifier like formic acid or phosphoric acid for better peak shape.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 300 nm).
-
Method Development: An isocratic or gradient elution can be developed to achieve optimal separation from impurities.[7][8]
Biological Activity and Signaling Pathways
While specific signaling pathways for 8-Methoxy-4-Chromanone are not extensively documented, research on structurally related chromanone derivatives provides valuable insights into its potential biological mechanisms. A notable example is the effect of (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC), a homoisoflavonoid with a similar core structure, on hepatic steatosis. HMC has been shown to attenuate free fatty acid-induced lipid accumulation in HepG2 cells by activating the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways.[3][9]
Activation of AMPK leads to the inhibition of lipogenesis by downregulating sterol regulatory element-binding protein 1c (SREBP-1c) and its target genes, such as fatty acid synthase (FAS).[3][9] Simultaneously, activation of PPARα promotes fatty acid oxidation by upregulating the expression of genes like carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase 1 (ACOX1).[3][9]
The following diagram illustrates the proposed mechanism of action for this related chromanone derivative.
References
- 1. 8-Methoxy-4-Chromanone|Research Chemical [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. benchchem.com [benchchem.com]
- 7. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 8. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. mdpi.com [mdpi.com]
